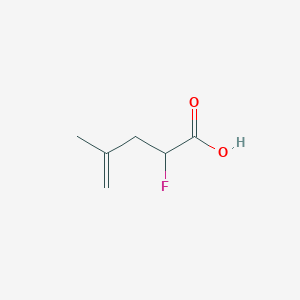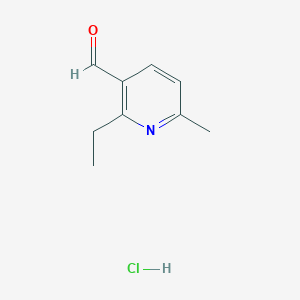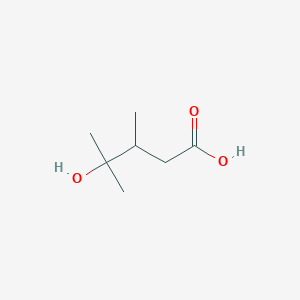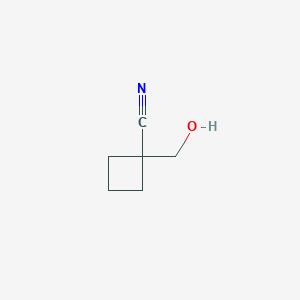![molecular formula C8H8O2S2 B1465962 3,6-Dimethoxythieno[3,2-b]thiophene CAS No. 850233-79-3](/img/structure/B1465962.png)
3,6-Dimethoxythieno[3,2-b]thiophene
Overview
Description
“3,6-Dimethoxythieno[3,2-b]thiophene” is a chemical compound with the molecular formula C8H8O2S2 and a molecular weight of 200.28 . It is a solid substance and should be stored in a dark place, sealed in dry, at room temperature .
Synthesis Analysis
The synthesis of “this compound” has been reported in several studies. For instance, symmetrical derivatives have been obtained from 3,6-dibromothieno[3,2-b]thiophene or by trans-etherification of this compound .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H8O2S2/c1-9-5-3-11-8-6 (10-2)4-12-7 (5)8/h3-4H,1-2H3 .Chemical Reactions Analysis
The electropolymerization of “this compound” leads to a conjugated polymer with redox potential, band gap, optical transparency in the doped state, and stability similar to those of PEDOT .Physical And Chemical Properties Analysis
“this compound” is a solid substance . The exact physical and chemical properties such as boiling point and density are predicted to be 313.3±37.0 °C and 1.330±0.06 g/cm3 respectively .Scientific Research Applications
Synthesis of Electrogenerated Conjugated Polymers
3,6-Dimethoxythieno[3,2-b]thiophene is utilized in synthesizing a series of dialkoxythieno[3,2-b]thiophenes. These compounds serve as precursors for electropolymerization, leading to the creation of polymers with notable electronic properties (Hergué, Frère, & Roncali, 2011).
Development of Rigid Oligomers
This chemical is also employed in the formation of new oligomers that combine this compound with ethylenedioxythiophene units. These oligomers exhibit enhanced planarity and stability due to the intrinsic rigidity of thienothiophene units and specific molecular interactions (Turbiez, Hergué, Leriche, & Frère, 2009).
Creation of Semiconducting Polymers
Research indicates the successful synthesis of new organic semiconducting polymers containing this compound. These polymers, developed via oxidative coupling reactions, are significant for thin-film transistor applications, despite varying performance based on their molecular structure (Kong et al., 2009).
Electrochromic Material Development
This compound is instrumental in designing red electrochromic polymers. By combining it with different aromatic building blocks, researchers have developed high-performance, solution-processable red electrochromic materials suitable for device fabrications (Yin et al., 2018).
Ring-Opening Reactions in Organic Synthesis
The compound plays a role in ring-opening reactions of lithiated thieno[3,2-b]thiophenes, leading to the creation of polyfunctionalized thiophenes and enediynes. These reactions open avenues for further manipulation in organic synthesis (Fuller, Iddon, & Smith, 1999).
Investigating Electronic Properties
Studies on the electronic properties of 2,6-diiododithieno[3,2-b:2',3'-d]thiophene, which is related to this compound, have been conducted to understand its potential in electronic applications. This research includes spectroscopic analysis and quantum-chemical studies (Sánchez-Carrera et al., 2010).
Alkyl-Substituted Polymers Synthesis
The chemical serves as a building block in synthesizing alkyl-substituted polythieno[3,2-b]thiophenes. These polymers, created through cross-coupling and oxidative coupling reactions, demonstrate unique electronic properties and are studied for their potential in various applications (Zhang, Köhler, & Matzger, 2004).
Safety and Hazards
Future Directions
The future directions of “3,6-Dimethoxythieno[3,2-b]thiophene” could involve its use in the development of new π-conjugated D–A copolymers, which have been shown to exhibit a low bandgap of 1.27 eV and a broad absorption . It could also serve as a possible alternative to poly(3,4-ethylenedioxythiophene) (PEDOT) .
Mechanism of Action
Target of Action
The primary target of 3,6-Dimethoxythieno[3,2-b]thiophene is the electrochromic and capacitive energy storage systems . It is used in the fabrication of conjugated polymer electrodes, which are integral components of these systems .
Mode of Action
This compound interacts with its targets through a process called one-step electrochemical copolymerization . This process results in the formation of copolymer bifunctional electrodes, which exhibit favorable electrochromic and capacitive energy storage properties .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of new π-conjugated D–A copolymers . These copolymers contain a diketopyrrolopyrrole unit and a this compound moiety . The resulting polymers have a low bandgap of 1.27 eV and exhibit a broad absorption .
Pharmacokinetics
It is known that the compound is a solid at room temperature . It is also known to have a high solubility in solvents , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The action of this compound results in the creation of high-performance electrochromic supercapacitors . The electrodes derived from this compound achieve high specific capacitance (190 F/g at 5 mV/s), recognizable and tunable color conversion .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability . Furthermore, the electrochemical properties of the copolymers could be adjusted by depositing different molar ratios of this compound .
Biochemical Analysis
Biochemical Properties
For instance, 3,6-Dimethoxythieno[3,2-b]thiophene has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds. The binding of this compound to these enzymes can alter their catalytic activity, leading to changes in the metabolic flux of specific pathways .
Cellular Effects
Studies have demonstrated that this compound can affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in regulating cell growth and survival. By modulating the activity of key kinases in this pathway, this compound can influence cellular responses to various stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For example, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate access and subsequent phosphorylation events .
Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function and behavior .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and oxygen can lead to the formation of degradation products that may have different biochemical properties .
In vitro and in vivo studies have demonstrated that the effects of this compound on cellular function can vary over time. Short-term exposure to the compound can lead to immediate changes in enzyme activity and gene expression, while long-term exposure may result in more sustained alterations in cellular metabolism and signaling pathways .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different concentrations. Low doses of the compound have been shown to have minimal toxic effects, while higher doses can lead to adverse outcomes such as oxidative stress and cellular damage .
Threshold effects have been observed, where a specific concentration of this compound is required to elicit a measurable biological response. Beyond this threshold, the magnitude of the response increases with increasing dosage, up to a point where toxic effects become apparent .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 and glutathione S-transferase. These enzymes facilitate the biotransformation of this compound into various metabolites, which can then participate in further biochemical reactions .
The compound’s influence on metabolic flux and metabolite levels has been studied extensively, with findings indicating that this compound can alter the balance of specific metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its accumulation in specific cellular compartments .
Studies have shown that this compound can be actively transported into cells via organic anion transporters, which are expressed in various tissues. Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is a key determinant of its biochemical activity. The compound has been found to localize in specific organelles such as the mitochondria and endoplasmic reticulum, where it can exert its effects on cellular function .
Targeting signals and post-translational modifications play a crucial role in directing this compound to these compartments. For example, the presence of specific amino acid sequences can facilitate the transport of the compound to the mitochondria, where it can influence mitochondrial metabolism and energy production .
properties
IUPAC Name |
3,6-dimethoxythieno[3,2-b]thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S2/c1-9-5-3-11-8-6(10-2)4-12-7(5)8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHZSUIGKCSMHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CSC2=C1SC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718839 | |
| Record name | 3,6-Dimethoxythieno[3,2-b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
850233-79-3 | |
| Record name | 3,6-Dimethoxythieno[3,2-b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-{[(4-Fluorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B1465883.png)

![(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine](/img/structure/B1465887.png)






![4-[(Cyclopropylmethyl)amino]-2-pyrimidinol](/img/structure/B1465901.png)
